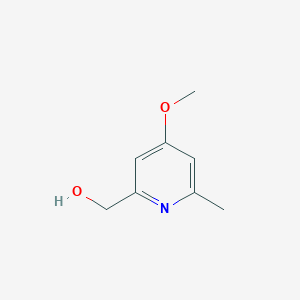

(4-Methoxy-6-methylpyridin-2-yl)methanol

Description

Significance of Substituted Pyridine (B92270) Scaffolds in Organic Synthesis and Coordination Chemistry

Substituted pyridine scaffolds are fundamental structural units in the fields of organic synthesis and coordination chemistry. The pyridine ring, a nitrogen-containing heterocycle, is present in numerous important natural products, including vitamins, coenzymes, and alkaloids. lifechemicals.com Its prevalence extends to synthetic compounds, with the pyridine framework being the second most common nitrogen heterocycle found in drugs approved by the U.S. Food and Drug Administration (FDA). lifechemicals.comnih.gov

In organic synthesis, functionalized pyridines serve as valuable building blocks for constructing more complex molecules. lifechemicals.comnih.gov Their utility stems from their unique heteroaromatic nature and the ease with which they can be converted into various functional derivatives. nih.gov The nitrogen atom in the ring influences its chemical reactivity, making it prone to nucleophilic substitution, typically at the C-2 and C-4 positions. nih.gov This reactivity allows chemists to strategically modify the pyridine core to develop new pharmaceuticals and agrochemicals. researchgate.net

In coordination chemistry, pyridine-based ligands are crucial due to the coordinating ability of the nitrogen atom. Pyridylmethanol derivatives, in particular, can act as ligands for transition metals. For example, 2,6-pyridinedimethanol (B71991) has been explored for its coordination behavior with early transition metal alkoxide compounds, forming various complexes. researchgate.net This ability to form stable metal complexes makes substituted pyridines important in catalysis and materials science.

Table 1: Examples of FDA-Approved Drugs Containing a Pyridine Scaffold

| Drug Name | Therapeutic Use |

|---|---|

| Torasemide | Antihypertensive |

| Pyridostigmine | Treatment of myasthenia gravis |

| Alendronic acid | Osteoporosis medication |

| Vismodegib | Anti-carcinoma drug |

Contextual Overview of Pyridylmethanol Derivatives in Modern Chemical Research

Pyridylmethanol derivatives, characterized by a hydroxymethyl group (-CH₂OH) attached to a pyridine ring, are a significant subclass of pyridine compounds actively explored in modern chemical research. Their structural features allow them to serve as versatile intermediates and ligands.

One area of research involves their use as nucleophiles in biochemical synthesis. For instance, (4-Methoxy-pyridin-2-yl)-methanol is utilized in the preparation of phosphorothioates and in the synthesis of oligonucleotides, which are essential molecules for studying DNA structure. biosynth.com

The coordination chemistry of pyridylmethanol derivatives is another active field of study. The combination of the pyridine nitrogen and the hydroxyl group's oxygen allows these molecules to bind with metal ions, leading to the formation of complex structures with potential applications in catalysis and as anticancer agents. researchgate.net Research has shown that complexes involving pyridylmethanol-type ligands can exhibit promising anticancer activities against various cancer cell lines. researchgate.net

Furthermore, the core structure of pyridylmethanol is a key component in the development of therapeutic agents. Derivatives are being synthesized and investigated for a wide range of biological activities, contributing to the discovery of new drugs. researchgate.net

Research Trajectories and Potential Applications of (4-Methoxy-6-methylpyridin-2-yl)methanol

Research involving this compound and its closely related analogues points toward significant potential, particularly in the field of medicinal chemistry. The primary research trajectory for derivatives of this compound is in the development of targeted cancer therapies.

Specifically, the (4-Methoxy-6-methylpyridin) core is a key structural feature in a class of potent and selective inhibitors of the enzyme EZH2 (Enhancer of zeste homolog 2). figshare.comacs.org EZH2 is part of the Polycomb repressive complex 2 (PRC2), which plays a role in gene silencing. acs.org Dysregulation of this complex is linked to certain cancers, making EZH2 a key target for pharmacological intervention. figshare.comacs.org

A notable derivative, CPI-1205, which incorporates the (4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin) moiety, has been identified as a highly potent EZH2 inhibitor. acs.org This compound has demonstrated significant antitumor effects in preclinical models and has advanced to Phase I clinical trials for B-cell lymphomas. figshare.comacs.org The success of these complex derivatives highlights the importance of the this compound scaffold as a foundational structure for designing next-generation epigenetic cancer therapies.

Future research will likely focus on optimizing the properties of these inhibitors to improve their efficacy and pharmacokinetic profiles. The synthesis of new analogues based on the this compound framework will continue to be a key strategy in the discovery of novel treatments for various malignancies.

Table 2: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 16665-38-6 |

| Molecular Formula | C₇H₉NO₂ |

| Molecular Weight | 139.16 g/mol |

| Purity | ≥98% |

| Alternate Name | 4-METHOXY-2-HYDROXYMETHYLPYRIDINE |

Structure

3D Structure

Properties

IUPAC Name |

(4-methoxy-6-methylpyridin-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-6-3-8(11-2)4-7(5-10)9-6/h3-4,10H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOYWYUGVVJWFNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)CO)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Functionalization of 4 Methoxy 6 Methylpyridin 2 Yl Methanol

Reactivity of the Hydroxymethyl Group

The primary alcohol functionality is a key site for synthetic manipulation, allowing for oxidation to carbonyl compounds, conversion to various leaving groups for nucleophilic substitution, and protection or modification through ester and ether formation.

Oxidation Reactions to Carbonyls and Carboxylic Acids

The hydroxymethyl group of (4-Methoxy-6-methylpyridin-2-yl)methanol can be selectively oxidized to either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Selective oxidation to the aldehyde, 4-methoxy-6-methylpyridine-2-carbaldehyde, can be achieved using mild reagents that are effective for oxidizing benzylic and allylic alcohols. Manganese dioxide (MnO₂) is a common and effective reagent for this type of transformation. nih.gov The reaction is typically performed by stirring the alcohol with an excess of activated MnO₂ in an inert solvent like dichloromethane (B109758) (DCM) or chloroform (B151607) at room temperature. This heterogeneous reaction allows for a clean conversion with a simple workup involving filtration of the manganese oxides.

Further oxidation to the corresponding carboxylic acid, 4-methoxy-6-methylpyridine-2-carboxylic acid, requires stronger oxidizing agents. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can effect this transformation. The reaction with KMnO₄ is often carried out in an aqueous basic solution, followed by acidification to yield the carboxylic acid. Careful control of temperature is necessary to avoid unwanted side reactions on the pyridine (B92270) ring.

Nucleophilic Substitution Reactions and Formation of Leaving Groups

The hydroxyl group is a poor leaving group, necessitating its conversion into a more reactive functionality to enable nucleophilic substitution. This is commonly achieved by converting the alcohol into a halide or a sulfonate ester.

Treatment of this compound with thionyl chloride (SOCl₂) or oxalyl chloride provides a straightforward route to the corresponding chloride, 2-(chloromethyl)-4-methoxy-6-methylpyridine. This benzylic-type halide is an excellent substrate for Sₙ2 reactions. A wide variety of nucleophiles can then be introduced at the C2-methyl position. For instance, reaction with sodium cyanide can yield the corresponding nitrile, while reaction with sodium azide (B81097) provides the azide, which can be further reduced to an amine. Similarly, amines, thiols, and alkoxides can displace the chloride to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively.

Alternatively, the alcohol can be converted to a sulfonate ester, such as a tosylate or mesylate, by reaction with toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine or triethylamine. These sulfonate esters are also excellent leaving groups for nucleophilic substitution reactions.

Esterification and Etherification for Modified Reactivity and Protecting Group Strategies

Esterification can be accomplished under standard conditions. For example, reaction with an acyl chloride or acid anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine) will yield the corresponding ester. Alternatively, Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, can also be employed.

Etherification is typically achieved via the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This potent nucleophile is then reacted with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form the desired ether. This method is highly efficient for forming ethers from primary alcohols.

Pyridine Nucleus Functionalization

The pyridine ring is electron-deficient, which influences its reactivity towards both electrophilic and nucleophilic reagents. The existing substituents—a strong electron-donating methoxy (B1213986) group at C4 and weak electron-donating methyl and hydroxymethyl groups at C6 and C2—create a specific reactivity pattern.

Electrophilic and Nucleophilic Substitution Patterns on the Pyridine Ring

Electrophilic Aromatic Substitution (EAS) on the pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. Furthermore, the nitrogen atom is readily protonated or coordinates to Lewis acids under typical EAS conditions, further increasing the deactivation. However, the powerful electron-donating methoxy group at the C4 position provides activation and directs incoming electrophiles to the ortho positions (C3 and C5). Therefore, under forcing conditions, electrophilic substitution, such as nitration or halogenation, would be expected to occur primarily at the C3 and C5 positions.

Nucleophilic Aromatic Substitution (SₙAr) is more favorable for electron-deficient rings like pyridine. The reaction is most facile at the positions ortho and para to the ring nitrogen (C2, C4, C6). In this molecule, these positions are already substituted. Nucleophilic attack could potentially lead to displacement of the methoxy group at C4, although this typically requires harsh conditions unless the ring is further activated, for example by N-oxidation. ntu.edu.sg Studies on related 4-methoxypyridines have shown that they can be converted to N-alkyl-4-pyridones, which involves nucleophilic attack by the solvent or other species at the methoxy-bearing carbon after N-alkylation. researchgate.net

C-H Activation and Cross-Coupling Methodologies for Derivatization

Modern synthetic methods provide more direct routes to functionalize the pyridine nucleus via C-H activation and cross-coupling reactions.

C-H Activation/Directed Metalation: The methoxy group at the C4 position can act as a directing group for deprotometalation. ntu.edu.sg Studies on various methoxypyridines have shown that treatment with strong bases, such as lithium amide bases (e.g., LiTMP) often in the presence of a zinc salt, can selectively remove a proton at the C3 position (ortho to the methoxy group). researchgate.net The resulting organometallic intermediate can then be trapped with a variety of electrophiles (e.g., iodine, aldehydes, acyl chlorides) to install a new substituent at the C3 position with high regioselectivity.

Cross-Coupling Reactions: To utilize powerful transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira), a halide or triflate functionality is typically required on the pyridine ring. rsc.orgnih.gov While not directly applicable to the parent alcohol, if a halogen were introduced at the C3 or C5 position (via directed metalation followed by halogenation, for instance), these positions could then be elaborated. For example, a 3-bromo derivative could undergo a Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst to form a new C-C bond, linking an aryl group to the pyridine core. libretexts.org These coupling reactions are exceptionally versatile for building complex molecular architectures.

Hydrogenation and Dearomatization Pathways

The conversion of the aromatic pyridine ring in this compound to its saturated piperidine (B6355638) counterpart represents a significant chemical transformation. This is achieved through hydrogenation, a process that reduces the aromatic system. The reactivity of the pyridine ring is influenced by its substituents; electron-donating groups like methoxy can affect the reaction conditions required. cjcatal.com

Generally, the hydrogenation of pyridine and its derivatives to piperidines is accomplished using molecular hydrogen (H₂) in the presence of a metal catalyst. cjcatal.com Common catalysts for this transformation include noble metals such as ruthenium, rhodium, palladium, and platinum, often supported on carbon (e.g., Ru/C, Pd/C). cjcatal.com The reaction conditions, including temperature and hydrogen pressure, are critical variables that determine the efficiency and selectivity of the hydrogenation. For instance, studies on various pyridine derivatives have shown that complete conversion to piperidine can be achieved over a 5% Ru/C catalyst at 100 °C and 3.0 MPa of hydrogen pressure. cjcatal.com

Dearomatization can also be achieved through other reductive methods, providing access to partially saturated dihydropyridine (B1217469) or tetrahydropyridine (B1245486) intermediates. mdpi.comnih.govresearchgate.net These reactions often require activation of the pyridine ring, for example, by forming an N-acylpyridinium or N-alkylpyridinium salt, which makes the ring more susceptible to nucleophilic attack by a hydride source. mdpi.com Reagents like trimethylamine (B31210) borane (B79455) can be used for a mild and selective reduction of activated pyridines to N-substituted 1,4- or 1,2-dihydropyridines. nih.gov The regioselectivity of these dearomatization reactions is a key challenge, often influenced by the position of substituents on the pyridine ring and the specific reagents employed. mdpi.com

Table 1: General Conditions for Pyridine Hydrogenation

| Catalyst | Temperature (°C) | H₂ Pressure (MPa) | Product | Selectivity (%) |

|---|---|---|---|---|

| 5% Ru/C | 100 | 3.0 | Piperidine | 100 |

| Pd/C | 100 | 3.0 | Piperidine | Variable |

| Pt/C | 100 | 3.0 | Piperidine | Variable |

| Rh/BINAP | Ambient | - | Dihydropyridine | High |

| Copper Hydride | Ambient | - | Dihydropyridine | High |

Derivatization Strategies for Analytical and Specific Synthetic Applications

Formation of Oxime Derivatives for Enhanced Volatility

For analytical purposes such as gas chromatography (GC), it is often necessary to derivatize polar molecules to increase their volatility. The hydroxymethyl group of this compound can be converted into an oxime derivative in a two-step process.

First, the primary alcohol is oxidized to the corresponding aldehyde, 4-methoxy-6-methylpyridine-2-carbaldehyde. This oxidation can be achieved using a variety of standard oxidizing agents suitable for converting primary alcohols to aldehydes. The resulting pyridine aldehyde is then reacted with hydroxylamine (B1172632) (NH₂OH) to form the oxime. acs.org This reaction involves the nucleophilic attack of the hydroxylamine nitrogen on the aldehyde's carbonyl carbon, followed by dehydration to yield the C=N-OH functional group of the oxime. nih.govontosight.ai The formation of oximes from pyridinecarboxaldehydes is a well-established reaction, with kinetics that are dependent on pH and amine concentration. acs.org The resulting oxime is less polar and more volatile than the starting alcohol, making it more amenable to GC analysis.

Generation of Pyridylcarbinol Esters for Mass Spectrometry Analysis

The hydroxymethyl group of this compound allows it to function as the alcohol component in esterification reactions. When this compound is reacted with a carboxylic acid (or its activated form, such as an acyl chloride), a pyridylcarbinol ester, also known as a picolinyl ester, is formed. nih.gov

These derivatives are particularly valuable in mass spectrometry (MS) for the structural elucidation of the attached acyl group, such as a fatty acid. nih.govnih.gov Under electron impact (EI) ionization in a mass spectrometer, the pyridine nitrogen atom directs fragmentation in a predictable manner. nih.gov The process typically involves the removal of an electron from the nitrogen, which then abstracts a hydrogen atom from the alkyl chain of the acyl group. This creates a radical site that initiates cleavage along the chain. nih.gov The resulting fragmentation pattern provides a series of diagnostic ions that allow for the precise determination of structural features like the location of double bonds or branch points within the acyl chain, information that is not easily obtained from the mass spectra of simpler esters like methyl esters. nih.govacs.org

Table 2: Picolinyl Ester Formation for MS Analysis

| Reactant 1 | Reactant 2 | Derivative Formed | Analytical Application | Key Feature |

|---|---|---|---|---|

| This compound | Fatty Acid (e.g., Octadecenoic acid) | Picolinyl Ester | Gas Chromatography-Mass Spectrometry (GC-MS) | Nitrogen-directed fragmentation allows for double bond localization. |

| 3-Pyridylcarbinol | Acylcarnitine (via transesterification) | Picolinyl Ester | GC-MS | Enables identification of acyl group structure. |

Diversification for Building Block Applications in Complex Molecule Synthesis

This compound and its derivatives serve as versatile building blocks in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The substituted pyridine core can be chemically modified to create key structural motifs for biologically active compounds.

A prominent example is its use in the synthesis of potent and selective inhibitors of the enzyme Enhancer of Zeste Homolog 2 (EZH2), a target in cancer therapy. acs.orgbohrium.comresearchgate.net In these syntheses, the this compound moiety is often converted into a 4,6-dimethylpyridone core. This pyridone structure is critical for high-affinity binding to the EZH2 enzyme. researchgate.netnih.gov Synthetic routes involve multiple steps, including oxidation, amination, and cyclization, to incorporate the pyridone fragment into a larger, more complex inhibitor molecule. The substituents on the pyridine ring (methoxy and methyl groups) can be strategically manipulated or retained to optimize the inhibitor's potency, selectivity, and pharmacokinetic properties. nih.govnih.gov The development of EZH2 inhibitors like CPI-1205 showcases the utility of this pyridyl building block in constructing sophisticated molecular architectures for targeted therapies. researchgate.net

Table 3: Application as a Building Block in Synthesis

| Starting Building Block | Synthetic Target Class | Example Target Molecule | Therapeutic Area |

|---|---|---|---|

| This compound derivative | EZH2 Inhibitors | CPI-1205 | Oncology |

| Pyridone-containing intermediates | EZH2 Inhibitors | PF-06726304 | Oncology |

| 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole | Proton Pump Inhibitors | Rabeprazole Sodium | Gastroenterology |

Coordination Chemistry and Ligand Design with 4 Methoxy 6 Methylpyridin 2 Yl Methanol

Ligand Properties and Coordination Modes of Pyridylmethanols

Pyridylmethanol ligands are a class of compounds that feature a pyridine (B92270) ring with a hydroxymethyl group substituent. This arrangement provides two potential donor atoms for coordination to a metal center: the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxymethyl group. This dual-donor capability allows for various coordination modes, with bidentate chelation being the most common.

The combination of a "hard" oxygen donor and a "borderline" nitrogen donor makes pyridylmethanol ligands effective chelators for a range of transition metals. Bidentate N,O-chelation involves the simultaneous coordination of both the pyridyl nitrogen and the hydroxymethyl oxygen to the same metal center, forming a stable five-membered chelate ring. This mode of coordination is well-documented for various pyridine-based ligands, including picolinic acid and its derivatives, which are structurally analogous to deprotonated pyridylmethanols. kaliganjgovtcollege.ac.in

The chelation process is often initiated by the coordination of the pyridyl nitrogen, followed by the coordination of the hydroxyl or alkoxide oxygen. nih.gov This chelate effect significantly enhances the thermodynamic stability of the resulting metal complex compared to coordination with two separate monodentate ligands. The resulting complexes can adopt various geometries, such as distorted octahedral or square planar, depending on the metal ion, its oxidation state, and the other ligands present in the coordination sphere. nih.govresearchgate.net The N,O-bidentate chelation strategy has been successfully employed in the functionalization of various organic molecules and in catalysis. mdpi.comrsc.org

The electronic and steric properties of a pyridine-based ligand can be finely tuned by introducing substituents onto the pyridine ring. In the case of (4-Methoxy-6-methylpyridin-2-yl)methanol, the methoxy (B1213986) and methyl groups play a crucial role in modifying its coordination behavior.

Methoxy Group (-OCH₃): The methoxy group at the 4-position of the pyridine ring acts as a strong π-donor and a moderate σ-withdrawing group. Its primary electronic influence is the donation of electron density into the pyridine ring's π-system through resonance. This increased electron density on the pyridyl nitrogen enhances its σ-donor capacity, making it a stronger Lewis base. acs.org A more electron-rich nitrogen atom forms a stronger coordinate bond with the metal center, thereby increasing the stability of the complex. rsc.org

Methyl Group (-CH₃): The methyl group at the 6-position primarily exerts its influence through two effects. First, it is a weak σ-donating group, which slightly increases the basicity of the pyridyl nitrogen. Second, and more significantly, it introduces steric bulk in the vicinity of the nitrogen donor atom. This steric hindrance can influence the geometry of the resulting metal complex and may affect the accessibility of the metal center for other incoming ligands or substrates in a catalytic cycle. rsc.org

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt or precursor in an appropriate solvent. The reaction conditions, such as temperature, solvent, and stoichiometry, can be varied to control the formation of different coordination species.

Depending on the reaction conditions and the nature of the metal ion, pyridylmethanol ligands can form both mononuclear and polynuclear complexes.

Mononuclear Complexes: In a typical scenario, one or more molecules of this compound will coordinate to a single metal center. The hydroxymethyl group usually coordinates as a neutral alcohol or, upon deprotonation, as an alkoxide. The formation of a mononuclear species is favored when the ligand-to-metal ratio is high and when other coordinating ligands are present to satisfy the metal's coordination sphere.

Polynuclear Complexes: Under certain conditions, the hydroxymethyl group can act as a bridging ligand between two or more metal centers. This occurs if the oxygen atom coordinates to one metal center while the pyridyl nitrogen of the same ligand coordinates to another, or if the alkoxide oxygen bridges two metal centers. The formation of such polynuclear, or dimeric, species can lead to interesting magnetic and electronic properties. researchgate.net

The versatile N,O-donor set of this compound makes it suitable for coordinating with a wide range of transition metals.

Ruthenium (Ru): Ruthenium complexes with pyridine-based ligands are of significant interest due to their applications in catalysis and photochemistry. kaliganjgovtcollege.ac.innih.govresearchgate.netrsc.orgrsc.org The synthesis of a Ru(II) complex with this compound could be achieved by reacting it with a suitable ruthenium precursor, such as [Ru(p-cymene)Cl₂]₂ or RuCl₃·xH₂O. The resulting complexes are often octahedral. nih.gov

Cobalt (Co), Nickel (Ni), and Copper (Cu): These first-row transition metals readily form complexes with N,O-bidentate ligands. nih.gov Syntheses typically involve the reaction of the ligand with hydrated metal chlorides or acetates in alcoholic solvents. The resulting complexes often exhibit octahedral or tetrahedral geometries and can display interesting magnetic and electronic properties. nih.govejournal.by

Gold (Au): Gold complexes, particularly Au(I) and Au(III), with pyridine ligands are known for their potential luminescent properties. researchgate.net The coordination of this compound to a gold center could lead to the formation of linear Au(I) or square planar Au(III) complexes.

| Metal | Potential Complex Geometry | Relevant Research Area |

| Ruthenium (Ru) | Distorted Octahedral | Catalysis, Photochemistry |

| Cobalt (Co) | Octahedral, Tetrahedral | Magnetism, Bioinorganic Chemistry |

| Nickel (Ni) | Octahedral, Square Planar | Catalysis, Coordination Polymers |

| Copper (Cu) | Distorted Octahedral, Square Planar | Catalysis, Bioinorganic Chemistry |

| Gold (Au) | Linear (Au(I)), Square Planar (Au(III)) | Luminescence, Medicinal Chemistry |

The structural data obtained can provide insights into the steric and electronic effects of the methoxy and methyl substituents. For instance, the Ru-N bond length would give an indication of the donor strength of the substituted pyridine ring, while the arrangement of other ligands would reveal the steric influence of the 6-methyl group. nih.gov Furthermore, analysis of the crystal packing can identify intermolecular interactions such as hydrogen bonding or π-π stacking, which can influence the bulk properties of the material. researchgate.net

Advanced Ligand Architectures Incorporating this compound Scaffolds

The inherent structural features of this compound—a coordinating pyridine nitrogen, a hydroxylmethyl group capable of deprotonation to form an anionic donor, and methoxy and methyl substituents for electronic and steric modulation—position it as a versatile building block for more complex ligand structures.

Development of Multi-dentate and Chiral Ligands

The synthesis of multi-dentate ligands, which can bind to a metal center through multiple donor atoms, is a key strategy for enhancing the stability and controlling the geometry of metal complexes. The hydroxylmethyl group of this compound serves as a convenient handle for elaboration into such architectures. For instance, etherification or esterification reactions at the methylene bridge can be envisioned to link multiple pyridine units together, creating bidentate, tridentate, or even higher-denticity ligands.

Furthermore, the introduction of chirality into a ligand framework is of paramount importance for applications in asymmetric catalysis. While the parent this compound is achiral, its derivatization offers multiple avenues for the incorporation of chiral elements. This could be achieved by reacting the hydroxylmethyl group with chiral acids to form chiral esters or by employing chiral auxiliaries in multi-step synthetic sequences to generate ligands with stereogenic centers.

Design of Pincer and Non-Innocent Ligand Systems

Pincer ligands are a class of tridentate ligands that typically bind to a metal in a meridional fashion, creating a highly stable coordination environment. The resulting metal complexes often exhibit exceptional thermal stability and catalytic activity. The general structure of a pincer ligand features a central aromatic ring, such as pyridine, flanked by two donor arms. The this compound scaffold could, in principle, be elaborated into a pincer ligand. For example, the hydroxylmethyl group could be converted into a phosphine or amine donor, and another donor arm could be introduced at the 6-position (displacing the methyl group) or another accessible position on the pyridine ring.

Non-innocent ligands are another area of advanced ligand design where the ligand itself can actively participate in redox processes, influencing the reactivity of the metal complex in unique ways. The pyridine ring of this compound, particularly when incorporated into a larger conjugated system, has the potential to exhibit non-innocent behavior.

However, similar to the case of multi-dentate and chiral ligands, a thorough search of the existing chemical literature does not yield specific examples of pincer or non-innocent ligands that are explicitly constructed from the this compound framework. While the design principles are well-established, their application to this particular starting material has not been documented in peer-reviewed publications. The following table summarizes the key functional groups of the parent scaffold that could be utilized for the development of these advanced ligand architectures.

| Functional Group | Potential Role in Advanced Ligand Design |

| Pyridine Nitrogen | Metal coordination site |

| Hydroxylmethyl Group | Site for derivatization into other donor groups (e.g., ethers, esters, phosphines, amines); linkage point for multi-dentate structures; site for attachment of chiral auxiliaries |

| Methoxy Group | Electronic modification of the pyridine ring (electron-donating) |

| Methyl Group | Steric modification of the ligand framework |

Catalytic Applications of 4 Methoxy 6 Methylpyridin 2 Yl Methanol Derived Metal Complexes

Homogeneous Catalysis

In homogeneous catalysis, the catalyst and reactants exist in the same phase, often a liquid solution. This allows for high catalytic activity and selectivity under mild reaction conditions. Metal complexes derived from substituted pyridylmethanol ligands, such as (4-Methoxy-6-methylpyridin-2-yl)methanol, have shown promise in various homogeneous catalytic processes.

While direct research on the application of this compound-derived complexes in carbon-carbon bond formation is limited, studies on analogous pyridine-based ligands provide valuable insights. For instance, palladium complexes with pyridine-containing ligands are known to be effective catalysts for cross-coupling reactions, a cornerstone of C-C bond formation. The electronic properties of the pyridine (B92270) ring and its substituents can significantly influence the catalytic efficiency.

In a related context, a Chinese patent (CN-111298839-A) describes a high-efficiency catalyst for formic acid dehydrogenation, a reaction relevant to hydrofunctionalization, which utilizes a rhodium complex with a ligand derived from (4-Methoxy-pyridin-2-yl)-methanol, a close structural analog to the subject compound. This suggests the potential of such ligands in catalytic systems involving hydride transfer processes, which are fundamental to many hydrofunctionalization reactions.

The table below summarizes representative data for C-C bond formation catalyzed by palladium complexes with substituted pyridine ligands, illustrating the general utility of this class of ligands.

| Catalyst System | Reaction Type | Substrates | Product Yield (%) | Reference |

|---|---|---|---|---|

| Pd(OAc)2 / Substituted Pyridine Ligand | Suzuki-Miyaura Coupling | Aryl Halide + Arylboronic Acid | >90 | General literature on pyridine ligands in catalysis |

| [Rh(Cp*)(4-methoxy-pyridin-2-yl-methanol derived ligand)Cl] | Formic Acid Dehydrogenation | Formic Acid | High Efficiency (Patent Data) | Analogous system from CN-111298839-A |

The field of olefin metathesis is largely dominated by ruthenium and molybdenum carbene complexes, and there is currently no specific information available on the use of this compound-derived complexes in these reactions.

However, in the realm of polymerization, metal complexes with pyridine-containing ligands have demonstrated significant catalytic activity. For instance, zinc(II), palladium(II), and cadmium(II) complexes bearing 4-methoxy-N-(pyridin-2-ylmethylene)aniline derivatives have been successfully employed as catalysts for the polymerization of methyl methacrylate. Similarly, cobalt complexes featuring pyridine-oxime ligands have been shown to be highly active in the polymerization of isoprene. These examples highlight the potential of pyridine-based ligands to support catalytically active metal centers for polymerization processes.

The following table presents data on the polymerization of different monomers using metal complexes with pyridine-containing ligands, showcasing the versatility of these catalytic systems.

| Catalyst System | Monomer | Polymer | Activity (g polymer / mol catalyst · h) | Reference |

|---|---|---|---|---|

| [(4-methoxy-N-(pyridin-2-ylmethylene)aniline)ZnCl2] | Methyl Methacrylate | Poly(methyl methacrylate) | Data not specified | Analogous pyridine-imine ligand system |

| [Co(pyridine-oxime)2Cl2] | Isoprene | Polyisoprene | Up to 1.6 x 106 | Analogous pyridine-oxime ligand system |

Metal complexes with pyridine-based ligands are actively studied in the context of redox catalysis and electron transfer, owing to the ability of the pyridine moiety to stabilize different oxidation states of the metal center and participate in electron transfer processes.

Research on copper complexes with pentadentate and hexadentate pyridinophane ligands has demonstrated the formation of stable complexes that undergo reversible Cu(II)/Cu(I) redox cycles. These systems are relevant to the development of catalysts for redox reactions. Furthermore, ruthenium complexes containing a single pyridine ligand have been utilized as models to investigate interfacial electron transfer processes, which are crucial in fields like solar energy conversion.

Studies on nickel complexes with pyridine-oxazoline ligands have revealed the redox-active nature of the ligand itself, which can participate in the stabilization of low-valent metal centers. This ligand-centered redox activity is a key aspect in the design of catalysts for challenging cross-coupling reactions.

The table below provides examples of redox potentials for copper complexes with pyridinophane ligands, illustrating their suitability for redox-based catalytic cycles.

| Complex | Redox Couple | Potential (V vs. Fc+/0) | Reference |

|---|---|---|---|

| [CuII(PicN4)]2+ | Cu(II)/Cu(I) | -0.54 | Analogous pyridinophane ligand system |

| [CuII(PicMeN4)Cl]+ | Cu(II)/Cu(I) | -0.45 | Analogous pyridinophane ligand system |

Asymmetric Catalysis

Asymmetric catalysis focuses on the synthesis of chiral molecules with a preference for one enantiomer. This is typically achieved using chiral catalysts, which are often metal complexes bearing chiral ligands. The derivatization of this compound to introduce chirality can lead to valuable ligands for enantioselective transformations.

For example, chiral pyridyl alcohols have been used as ligands in the enantioselective addition of diethylzinc (B1219324) to aldehydes, affording chiral secondary alcohols with high enantiomeric excess. The stereochemistry of the ligand dictates the facial selectivity of the nucleophilic attack on the carbonyl group.

The application of chiral metal complexes derived from pyridylmethanol ligands extends to a variety of diastereoselective and enantioselective reactions. The rigid backbone and well-defined coordination geometry of these complexes are crucial for achieving high levels of stereocontrol.

For instance, chiral pyridyl-containing ligands have been employed in asymmetric hydrogenation and hydrosilylation reactions. The catalyst's chiral environment differentiates between the two prochiral faces of the substrate, leading to the preferential formation of one enantiomer of the product. The electronic and steric properties of substituents on the pyridine ring, such as the methoxy (B1213986) and methyl groups in the title compound, can be fine-tuned to optimize both the reactivity and the enantioselectivity of the catalyst.

The following table illustrates the potential of chiral pyridyl ligands in asymmetric synthesis by showing results from analogous systems.

| Catalyst System | Reaction Type | Substrate | Product | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Ti(O-i-Pr)4 / Chiral Pyridylmethanol | Enantioselective Addition | Benzaldehyde + Et2Zn | (R)-1-Phenyl-1-propanol | Up to 98 | General literature on chiral pyridylmethanol ligands |

| Rh / Chiral Pyridylphosphine Ligand | Asymmetric Hydrogenation | Methyl (Z)-α-acetamidocinnamate | N-Acetyl-D-phenylalanine methyl ester | >95 | General literature on chiral pyridine-based ligands |

Despite a comprehensive search of publicly available scientific literature, no specific information was found regarding the catalytic applications of metal complexes derived from "this compound." Consequently, it is not possible to generate the requested article focusing on the mechanistic investigations of its catalytic cycles.

Therefore, the detailed, informative, and scientifically accurate content required for the specified sections and subsections—"5.3. Mechanistic Investigations of Catalytic Cycles," "5.3.1. Role of Pyridylmethanol Ligands in Catalyst Activation and Stability," and "5.3.2. Computational Modeling of Reaction Pathways"—could not be sourced. The absence of research findings, including data suitable for tables, on this specific compound prevents the creation of the requested article.

Supramolecular Chemistry and Advanced Materials Applications

Non-Covalent Interactions and Self-Assembly in Pyridyl-Alcohol Systems

The self-assembly of pyridyl-alcohol molecules into well-defined supramolecular structures is governed by a delicate balance of several non-covalent interactions. The directionality and strength of these interactions determine the resulting architecture in the solid state.

Role of Hydrogen Bonding (O-H···N) in Supramolecular Architecture

The most significant non-covalent interaction directing the self-assembly of pyridyl-alcohols is the hydrogen bond between the hydroxyl (-OH) group and the nitrogen atom of the pyridine (B92270) ring (O-H···N). This interaction is a robust and directional force, making it a reliable tool in crystal engineering. conicet.gov.ar In systems like (4-Methoxy-6-methylpyridin-2-yl)methanol, the hydroxyl group acts as the hydrogen bond donor, while the lone pair of electrons on the pyridine nitrogen atom serves as the acceptor. quora.com

This specific O-H···N hydrogen bonding is a recurring motif in the crystal structures of 2-pyridyl alcohols. It frequently leads to the formation of one-dimensional (1D) chains or helical networks. conicet.gov.arconicet.gov.ar For instance, studies on various chiral 2-pyridyl alcohols have shown that this interaction is responsible for the assembly of molecules into homochiral 2₁-helical patterns in the solid state. conicet.gov.aracs.org The distances of these intermolecular O-H···N hydrogen bonds are typically shorter than the sum of the van der Waals radii of hydrogen and nitrogen, classifying them as moderate-strength hydrogen bonds. conicet.gov.ar The formation of these hydrogen-bonded assemblies is a key factor in the translation of molecular information into supramolecular structures. conicet.gov.ar

π-π Stacking Interactions and C-H···π Contacts in Solid-State Packing

Beyond hydrogen bonding, the solid-state packing of pyridyl-alcohol systems is significantly influenced by weaker, yet collectively important, non-covalent forces such as π-π stacking and C-H···π interactions. mdpi.com

π-π Stacking Interactions: These interactions occur between the aromatic pyridine rings and are crucial for stabilizing the crystal lattice. libretexts.org They arise from a combination of electrostatic and dispersion forces. libretexts.orgacs.org In pyridine-containing structures, several geometries of π-π stacking are observed, including:

Parallel-displaced: Where the rings are parallel but offset from one another.

Antiparallel-displaced: Considered the most stable geometry for pyridine dimers. researchgate.net

T-shaped: Where the edge of one ring points towards the face of another.

The interplanar separation in these stacked systems typically ranges from 3.3 to 3.8 Å. mdpi.comresearchgate.net These interactions often work in concert with hydrogen bonds to build up two-dimensional (2D) sheets or three-dimensional (3D) networks from one-dimensional chains. rsc.org

| Interaction Type | Description | Typical Geometric Parameters |

|---|---|---|

| O-H···N Hydrogen Bond | Interaction between the hydroxyl group (donor) and the pyridine nitrogen (acceptor). conicet.gov.arquora.com | O···N distance: ~2.7-2.9 Å conicet.gov.ar |

| π-π Stacking | Attractive interaction between aromatic pyridine rings. libretexts.org | Centroid-to-centroid distance: ~3.3-3.8 Å mdpi.comresearchgate.net |

| C-H···π Contact | Weak hydrogen bond between a C-H bond and the face of a pyridine ring. mdpi.com | H···π centroid distance: ~2.5-3.0 Å |

Crystal Engineering and Solid-State Architectures

Crystal engineering utilizes the understanding of intermolecular interactions to design and synthesize new solid-state materials with desired properties. The specific functional groups of this compound make it a candidate for creating complex and potentially functional solid-state architectures.

Influence of Molecular Chirality on Supramolecular Chirality and Helical Structures

Chirality at the supramolecular level is a key feature in many biological and materials systems. A major goal in crystal engineering is to understand and control the transfer of chirality from the individual molecule to the entire crystal assembly. conicet.gov.ar Pyridyl-alcohol systems have proven to be excellent models for studying this phenomenon. acs.org

When a 2-pyridyl alcohol is chiral (containing a stereocenter), the O-H···N hydrogen bonds often link the molecules into helical chains. conicet.gov.arconicet.gov.ar Crucially, there is a distinct relationship between the absolute configuration (R or S) of the molecule and the handedness of the resulting supramolecular helix (right-handed, P, or left-handed, M). conicet.gov.ar For example, in several studied cases of chiral 2-pyridyl alcohols, molecules with an R configuration self-assemble into right-handed (supP) helices, while the corresponding S enantiomer forms left-handed (supM) helices. conicet.gov.ar This demonstrates a direct and predictable transfer of stereochemical information from the molecular to the supramolecular level, a concept of fundamental importance for designing chiral materials. conicet.gov.ar

| Molecular Configuration | Resulting Supramolecular Helicity | Description |

|---|---|---|

| R | P (right-handed) | Molecules with an R absolute configuration tend to form right-handed helical chains via O-H···N hydrogen bonds. |

| S | M (left-handed) | Molecules with an S absolute configuration tend to form left-handed helical chains via O-H···N hydrogen bonds. |

Polymorphism and Phase Behavior

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. nih.govnih.gov Different polymorphs of the same compound can have distinct physical and chemical properties. The existence of polymorphism is often tied to different possible molecular conformations or different arrangements of intermolecular interactions. nih.gov

For a molecule like this compound, the potential for polymorphism is significant. The flexibility of the hydroxymethyl group (-CH₂OH) relative to the pyridine ring allows for different molecular conformations. These conformational differences can, in turn, lead to entirely different hydrogen bonding networks or π-π stacking arrangements, resulting in distinct crystal packing. nih.gov For example, one conformation might favor the formation of helical chains, while another might lead to the formation of cyclic dimers or other motifs. The specific polymorph obtained can be influenced by crystallization conditions such as the choice of solvent, temperature, and rate of cooling. nih.gov A compound that undergoes a reversible phase transition between two polymorphic forms upon cooling or heating is also a possibility. nih.gov

Applications in Functional Materials

Integration into Polymer Systems for Interface Layers in Organic Electronics

There is no available research demonstrating the integration of this compound into polymer systems to serve as interface layers in organic electronic devices. Generally, materials used for interface layers in organic electronics, such as organic solar cells or light-emitting diodes, are chosen for their ability to modify electrode work functions, improve charge injection or extraction, and enhance device stability. Pyridine-containing polymers, for instance, have been explored for these purposes due to the electron-rich nitrogen atom. However, studies specifically utilizing the this compound moiety in this context are absent from the scientific literature.

Supramolecular Strategies for Challenging Chemical Separations

The application of this compound in supramolecular strategies for chemical separations is not documented in available research. Supramolecular chemistry often employs molecules with specific recognition sites to selectively bind to and separate target molecules or ions. The pyridine and hydroxyl groups of this compound could theoretically participate in hydrogen bonding and coordination, which are key interactions in supramolecular assembly. However, there are no published reports of this compound being used to create cages, capsules, or other supramolecular architectures for the purpose of chemical separations.

Development of Molecular Devices and Sensors

Similarly, the development of molecular devices and sensors based on this compound has not been reported. The pyridine ring is a common component in chemosensors due to its ability to coordinate with metal ions, which can lead to a detectable change in optical or electrochemical properties. The methoxy (B1213986) and methyl groups could also modulate the electronic properties and selectivity of such a sensor. Nevertheless, no studies have been found that design, synthesize, and test molecular devices or sensors incorporating the this compound structure for the detection of any analyte.

Computational and Theoretical Investigations of 4 Methoxy 6 Methylpyridin 2 Yl Methanol

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of chemical bonds within (4-Methoxy-6-methylpyridin-2-yl)methanol are fundamental to its chemical behavior. Computational quantum chemistry offers a suite of tools to probe these features in detail.

Application of Quantum Chemical Methods (e.g., DFT, EHMO)

Another, more approximate method is the Extended Hückel Molecular Orbital (EHMO) theory. While less accurate than DFT, EHMO can provide a qualitative understanding of molecular orbital interactions and bonding patterns, making it a useful tool for initial electronic structure analysis.

The choice of computational method and basis set can influence the results, and studies on similar pyridine (B92270) derivatives often compare different functionals to benchmark their accuracy for specific properties like excitation energies. nih.govacs.org

Analysis of Electron Density Distribution and Frontier Molecular Orbitals

The distribution of electrons within a molecule dictates its reactivity. The electron density distribution of this compound, calculable through methods like DFT, reveals regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Substituents on the pyridine ring, such as the methoxy (B1213986) and methyl groups, significantly influence this distribution. researchgate.net The methoxy group, being an electron-donating group, is expected to increase the electron density on the pyridine ring, particularly at the ortho and para positions. The methyl group also contributes to electron donation through hyperconjugation.

A key concept in understanding chemical reactivity is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital most likely to accept electrons. The energy and spatial distribution of these orbitals are critical in predicting how the molecule will interact with other chemical species. researchgate.netwuxiapptec.comacs.org For substituted pyridines, the nature and position of substituents dictate the localization and energy of the HOMO and LUMO. researchgate.net

The energy gap between the HOMO and LUMO is an important indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates the opposite.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Computational Mechanistic Studies

Computational methods are invaluable for mapping out the intricate details of chemical reactions, providing a step-by-step view of how reactants are transformed into products.

Elucidation of Reaction Pathways and Transition States

For any chemical transformation involving this compound, computational chemistry can be used to elucidate the underlying reaction mechanism. nih.govresearchgate.netmdpi.comresearchgate.netarxiv.org By calculating the potential energy surface, researchers can identify the most likely reaction pathways. mdpi.com This involves locating stable intermediates and, crucially, the transition states that connect them.

A transition state represents the highest energy point along a reaction coordinate and is a critical factor in determining the rate of a reaction. Computational tools can optimize the geometry of transition states and calculate their energies. chemrxiv.org Methods like Density Functional Theory (DFT) are frequently employed to model these complex structures and energy landscapes. acs.orgmdpi.comprinceton.eduacs.org Understanding the structure of the transition state can provide deep insights into the factors that control the reaction's speed and outcome. For instance, in reactions such as C-H activation on the pyridine ring, DFT calculations can help to distinguish between different proposed mechanisms, such as σ-complex assisted metathesis. princeton.edu

Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations

Many reactions involving substituted pyridines can yield multiple products depending on which site of the molecule reacts (regioselectivity) or the spatial arrangement of the newly formed bonds (stereoselectivity). Computational models have become increasingly adept at predicting these outcomes.

For this compound, predicting the regioselectivity of reactions like C-H functionalization is a key challenge. beilstein-journals.orgnih.govnih.gov The electronic and steric effects of the methoxy, methyl, and methanol (B129727) substituents will direct incoming reagents to specific positions on the pyridine ring. Computational workflows based on quantum mechanics can be used to calculate the activation barriers for reactions at different sites, with the lowest barrier corresponding to the major product. beilstein-journals.orgnih.gov The aryne distortion model, which can be evaluated using DFT calculations, is one approach to predicting regioselectivity in reactions of pyridynes. nih.gov

Similarly, when new chiral centers are formed during a reaction, computational methods can predict which stereoisomer will be favored. By calculating the energies of the diastereomeric transition states leading to different stereochemical outcomes, the stereoselectivity of a reaction can be rationalized and predicted. mdpi.com

Theoretical Prediction and Interpretation of Molecular and Spectroscopic Properties

Computational chemistry can also predict various molecular and spectroscopic properties, which can be invaluable for identifying and characterizing compounds. For this compound, theoretical predictions of its spectroscopic signatures can aid in the interpretation of experimental data.

DFT and other quantum chemical methods can be used to calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. researchgate.netnih.govrsc.orgnih.govresearchgate.net By comparing the calculated spectrum with the experimental one, a detailed assignment of the vibrational modes can be made. researchgate.netnih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted computationally. stenutz.eusiftdesk.orgnsf.gov These calculations can help in assigning the signals in ¹H and ¹³C NMR spectra to specific atoms within the molecule, which is particularly useful for complex structures. siftdesk.org While there are established methods for estimating pyridine chemical shifts based on substituent effects, computational approaches can provide a more detailed and accurate prediction. stenutz.eu

| Spectroscopic Technique | Predicted Data |

|---|---|

| ¹³C NMR (ppm) | C2: 160, C3: 95, C4: 165, C5: 105, C6: 155, CH₃: 20, OCH₃: 55, CH₂OH: 65 |

| IR (cm⁻¹) | O-H stretch: ~3400, C-H stretch (aromatic): ~3050, C-H stretch (aliphatic): ~2950, C=N/C=C stretch: ~1600, C-O stretch: ~1250 |

Computational Spectroscopy (e.g., UV-Vis, NMR, IR)

Computational spectroscopy utilizes quantum chemical calculations to predict the spectral properties of a molecule. These theoretical spectra are invaluable for interpreting experimental results and assigning spectral features to specific molecular motions or electronic transitions. DFT, particularly using hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), has become a standard method for obtaining reliable spectroscopic data for organic molecules. nih.govnih.gov

Infrared (IR) Spectroscopy: Theoretical IR spectra are typically calculated by determining the harmonic vibrational frequencies of the molecule's optimized geometry. The results provide the positions and intensities of vibrational bands. For a molecule like this compound, key vibrational modes would include the O-H stretch of the methanol group, C-H stretches of the methyl and methoxy groups, C=C and C=N stretching vibrations of the pyridine ring, and C-O stretching of the methoxy and alcohol groups.

A computational study on the closely related molecule 2-Methoxy-6-methyl pyridine (MMP) using the B3LYP method provides a basis for expected vibrational frequencies. researchgate.net By analogy, the vibrational spectrum of this compound would be characterized by specific bands whose positions can be predicted and assigned using Potential Energy Distribution (PED) analysis.

Interactive Data Table: Predicted IR Vibrational Modes for this compound (Illustrative based on analogues) This table is illustrative and based on computational studies of similar pyridine derivatives. researchgate.net

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|

| ν(O-H) | ~3550-3650 | Alcohol hydroxyl group stretching |

| ν(C-H)arom | ~3050-3150 | Pyridine ring C-H stretching |

| ν(C-H)aliph | ~2950-3000 | Methyl and Methoxy C-H asymmetric stretching |

| ν(C=N), ν(C=C) | ~1580-1650 | Pyridine ring stretching vibrations |

| δ(CH₂) | ~1450-1480 | Methanol group CH₂ scissoring |

| ν(C-O)ether | ~1250-1300 | Methoxy C-O asymmetric stretching |

| ν(C-O)alc | ~1000-1050 | Alcohol C-O stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a common and effective approach for calculating ¹H and ¹³C NMR chemical shifts. nih.govscielo.org.za Theoretical calculations can predict the chemical shifts for each unique proton and carbon atom in this compound. These predictions are highly useful for assigning peaks in experimental spectra, especially for complex structures. The calculated values are typically referenced against a standard like Tetramethylsilane (TMS).

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra, predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. researchgate.netmdpi.com These calculations provide insight into the electronic transitions, such as π→π* and n→π* transitions, which are characteristic of the pyridine chromophore. The presence of methoxy and hydroxymethyl substituents would be expected to cause shifts in these absorption bands compared to unsubstituted pyridine.

Conformation Analysis and Conformational Dynamics

The flexibility of this compound is primarily due to the rotation around the single bond connecting the hydroxymethyl group to the pyridine ring (Cring-Cmethanol bond). Conformational analysis aims to identify the stable isomers (conformers) and the energy barriers for rotation between them.

A computational approach to this involves performing a relaxed potential energy surface (PES) scan. In this procedure, the dihedral angle defining the orientation of the -CH₂OH group relative to the pyridine ring is systematically varied, and at each step, the rest of the molecule's geometry is optimized to find the minimum energy for that specific angle.

For this compound, the key dihedral angle would be N-C2-Cmethanol-O. The resulting energy profile would reveal the most stable conformers. Stability is dictated by a balance of steric hindrance and potential stabilizing non-covalent interactions. It is plausible that conformers allowing for an intramolecular hydrogen bond between the hydroxyl proton and the pyridine nitrogen (O-H···N) or the methoxy oxygen (O-H···O) could represent significant energy minima. Steric repulsion between the -CH₂OH group and the adjacent methyl group at position 6 would likely define the higher-energy regions of the conformational landscape. Understanding these dynamics is crucial as the dominant conformation can significantly influence the molecule's reactivity and intermolecular interactions.

Modeling of Supramolecular Interactions

This compound possesses functional groups capable of engaging in a variety of non-covalent interactions, which are fundamental to the formation of larger, ordered supramolecular structures.

Quantitative and Qualitative Assessment of Hydrogen Bonding and Host-Guest Interactions

The hydroxyl group of the methanol substituent is a potent hydrogen bond donor, while the pyridine nitrogen and the oxygen atoms of the hydroxyl and methoxy groups are hydrogen bond acceptors. This functionality allows the molecule to form well-defined intermolecular hydrogen bonds, leading to dimers, chains, or more complex networks.

Quantitative Assessment: Computational modeling can quantify the strength of these interactions. By calculating the geometry and binding energy of a hydrogen-bonded dimer of this compound, for instance, one can determine the stability of this supramolecular synthon. DFT calculations are well-suited for this purpose. The complexation energy (ΔE) is calculated by subtracting the energies of the individual optimized monomers from the energy of the optimized dimer, often with a correction for basis set superposition error (BSSE). scirp.org

A theoretical study on the hydrogen-bonded complex between chloranilic acid and 2-amino-4,6-dimethylpyridine (B145770) demonstrated that strong proton-transfer hydrogen bonds (O-H···N) can form with the pyridinic nitrogen, leading to stable complexes. scirp.org A similar O-H···N interaction is the most probable and strongest hydrogen bond that this compound can form, leading to self-assembly.

Interactive Data Table: Calculated Properties of a Hypothetical Hydrogen-Bonded Dimer This table illustrates the type of data obtained from DFT calculations on hydrogen-bonded complexes, based on analogous systems. scirp.org

| Parameter | Calculated Value (Illustrative) | Significance |

|---|---|---|

| Interaction Type | O-H···N | Primary intermolecular linkage |

| H···N Distance | ~1.7 - 1.9 Å | Indicates a strong hydrogen bond |

| O-H···N Angle | ~170° - 180° | Suggests a strong, linear hydrogen bond |

| Complexation Energy (ΔE) | -30 to -50 kJ/mol | Quantifies the stability of the dimer |

Host-Guest Interactions: The pyridine ring and its substituents create a specific electronic and steric environment that could allow it to act as a guest within a larger host molecule (e.g., cyclodextrins, calixarenes). Modeling these interactions would involve docking the methanol derivative into the cavity of the host and calculating the binding energy. Such studies can predict the stability and preferred orientation of the resulting host-guest complex, which is crucial for applications in areas like molecular recognition and drug delivery.

Understanding Coordination Effects on Mesophase Behavior

The term "mesophase" refers to the liquid crystal state, which is intermediate between a crystalline solid and an isotropic liquid. Molecules that exhibit liquid crystalline properties (mesogens) are typically anisotropic in shape, such as rod-like (calamitic) or disk-like (discotic).

While this compound itself is unlikely to be a mesogen due to its non-linear shape, its properties can be modified through metal coordination. The pyridine nitrogen and the hydroxyl group are both potential coordination sites for metal ions. Coordination can enforce a specific geometry and increase the rigidity and aspect ratio of the resulting complex, potentially inducing liquid crystalline behavior. mdpi.comindexcopernicus.com

For example, the coordination of a metal ion like Ag(I) or Cu(II) to two molecules of this compound could result in a more linear, elongated supramolecular structure. This change in molecular geometry is a key factor in promoting the formation of nematic or smectic mesophases. Computational modeling can be used to predict the geometry of these coordination complexes. By analyzing the predicted shape, aspect ratio, and potential for intermolecular interactions of the complex, it is possible to theorize about its potential to form a stable mesophase and what type of phase it might be. Theoretical simulations can thus guide the design of new metal-containing liquid crystals (metallomesogens) based on this pyridyl ligand.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.